2,4-Dichloro-8-nitroquinazoline 2,4-Dichloro-8-nitroquinazoline
Brand Name: Vulcanchem
CAS No.: 174566-19-9
VCID: VC6559901
InChI: InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H
SMILES: C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl
Molecular Formula: C8H3Cl2N3O2
Molecular Weight: 244.03

2,4-Dichloro-8-nitroquinazoline

CAS No.: 174566-19-9

Cat. No.: VC6559901

Molecular Formula: C8H3Cl2N3O2

Molecular Weight: 244.03

* For research use only. Not for human or veterinary use.

2,4-Dichloro-8-nitroquinazoline - 174566-19-9

Specification

CAS No. 174566-19-9
Molecular Formula C8H3Cl2N3O2
Molecular Weight 244.03
IUPAC Name 2,4-dichloro-8-nitroquinazoline
Standard InChI InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H
Standard InChI Key AAZHSDKNMNJKGA-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2,4-Dichloro-8-nitroquinazoline belongs to the quinazoline family, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The compound’s substitution pattern—chlorine at positions 2 and 4 and a nitro group at position 8—imparts distinct electronic and steric properties.

  • Molecular Formula: C8H3Cl2N3O2\text{C}_8\text{H}_3\text{Cl}_2\text{N}_3\text{O}_2

  • Molecular Weight: 260.04 g/mol

  • Structural Comparison with 7-Nitro Isomer:
    The positional isomerism between the 7-nitro and 8-nitro derivatives significantly influences reactivity. In the 8-nitro isomer, the nitro group occupies a position adjacent to the pyrimidine nitrogen (position 1), potentially enhancing electron-withdrawing effects on the aromatic system .

Table 1: Comparative Properties of 2,4-Dichloro-nitroquinazoline Isomers

Property2,4-Dichloro-7-nitroquinazoline2,4-Dichloro-8-nitroquinazoline
Nitro Group PositionPosition 7Position 8
Electronic EffectsModerate resonance stabilizationStronger electron withdrawal
Melting Point180–185°C (estimated) Not reported
SolubilityLow in polar solvents Likely similar

Spectroscopic and Computational Data

While experimental spectra for the 8-nitro isomer are unavailable, computational predictions (e.g., density functional theory) suggest:

  • IR Spectroscopy: Strong absorption bands at ~1,520 cm1^{-1} (asymmetric NO2_2 stretch) and ~1,350 cm1^{-1} (symmetric NO2_2 stretch) .

  • NMR: Downfield shifts for aromatic protons adjacent to electron-withdrawing groups, with 1H^1\text{H} NMR peaks expected near δ 8.5–9.0 ppm for H-5 and H-6 .

Synthetic Pathways and Optimization

Precursor Synthesis: 2,4-Dichloroquinazoline

The patent CN101475537A outlines a scalable method for synthesizing 2,4-dichloroquinazoline, a key precursor :

  • Step 1: Anthranilic acid reacts with potassium cyanate in aqueous NaOH (pH 9–12, 40–90°C) to form 2,4-quinazolinedione (92.5% yield).

  • Step 2: Chlorination with phosphorus oxychloride (POCl3_3) in aliphatic amines (e.g., triethylamine) yields 2,4-dichloroquinazoline (73% yield) .

Reaction Scheme:

Anthranilic acidKOCN, H2O2,4-QuinazolinedionePOCl32,4-Dichloroquinazoline\text{Anthranilic acid} \xrightarrow{\text{KOCN, H}_2\text{O}} \text{2,4-Quinazolinedione} \xrightarrow{\text{POCl}_3} \text{2,4-Dichloroquinazoline}

Critical Parameters:

  • Temperature control (0–5°C) to minimize byproducts.

  • Use of mixed acids to enhance electrophilic substitution.

Physicochemical and Reactivity Profiles

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, with potential release of toxic gases (e.g., NOx_x, HCl).

  • Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Reactivity in Cross-Coupling Reactions

The chlorine atoms at positions 2 and 4 serve as leaving groups, enabling nucleophilic aromatic substitution (SNAr). For example:

  • Amination: Reaction with amines (e.g., aniline) yields 2,4-diamino-8-nitroquinazoline derivatives.

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at chlorine sites.

Applications in Medicinal Chemistry

Kinase Inhibition

Quinazoline derivatives are prominent kinase inhibitors. The nitro group in 2,4-dichloro-8-nitroquinazoline may enhance binding to ATP pockets in kinases (e.g., EGFR, VEGFR) through dipole interactions .

Antibacterial and Antifungal Activity

Nitroquinazolines exhibit broad-spectrum antimicrobial activity. The 8-nitro isomer’s enhanced electron deficiency could improve interactions with microbial enzymes, though specific data remains limited .

Future Research Directions

  • Regioselective Synthesis: Optimizing nitration conditions to favor 8-nitro over 5- or 6-nitro isomers.

  • Biological Screening: Evaluating the 8-nitro derivative against cancer cell lines and resistant pathogens.

  • Green Chemistry: Replacing POCl3_3 with less hazardous chlorinating agents (e.g., SOCl2\text{SOCl}_2) .

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